O-Desmethyl Mycophenolic Acid Methyl Ester
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl (E)-6-(4,6-dihydroxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O6/c1-9(5-7-13(18)22-3)4-6-11-15(19)10(2)12-8-23-17(21)14(12)16(11)20/h4,19-20H,5-8H2,1-3H3/b9-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONBUUVPMBJOPQE-RUDMXATFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2COC(=O)C2=C(C(=C1O)CC=C(C)CCC(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2COC(=O)C2=C(C(=C1O)C/C=C(\C)/CCC(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies and Chemical Transformations
Strategies for O-Demethylation Reactions of Mycophenolic Acid Derivatives
The selective cleavage of the methyl ether in mycophenolic acid derivatives to yield a free phenol (B47542) is a crucial step. This transformation requires reagents that can cleave the aryl methyl ether bond without affecting other sensitive functional groups in the molecule. General methods for O-demethylation of phenolic methyl ethers can be broadly categorized into catalytic and reagent-based techniques.
While specific catalytic methods for the O-demethylation of mycophenolic acid derivatives are not extensively detailed in the provided research, general catalytic systems are employed for cleaving aryl methyl ethers. These often involve transition metal catalysts that can activate the C-O bond of the ether. For instance, palladium-catalyzed systems have been noted for their utility in various organic transformations. researchgate.net Another approach involves the use of Lewis acids, which can act catalytically in some contexts, although they are more commonly used in stoichiometric amounts. researchgate.net
Reagent-based demethylation is a more common and well-documented approach for cleaving aryl methyl ethers. researchgate.netcommonorganicchemistry.com These methods can be adapted for the synthesis of O-Desmethyl Mycophenolic Acid.
Lewis Acids: Strong Lewis acids are effective reagents for the demethylation of aryl methyl ethers. researchgate.net
Boron tribromide (BBr₃): This is a powerful and widely used reagent for cleaving ethers. commonorganicchemistry.com The reaction typically proceeds by the formation of a complex between the Lewis acidic boron atom and the ether oxygen, followed by nucleophilic attack of the bromide ion on the methyl group. chem-station.com
Aluminum chloride (AlCl₃): AlCl₃ is another potent Lewis acid that can promote the demethylation of ortho-substituted aryl methyl ethers, which is relevant to the structure of mycophenolic acid derivatives. researchgate.net
Protic Acids: Strong protic acids can also be used to cleave phenolic methyl ethers, although they often require harsh conditions such as elevated temperatures. commonorganicchemistry.com
Hydrobromic acid (HBr): Heating an aryl methyl ether with a strong acid like HBr can lead to the protonation of the ether oxygen, followed by nucleophilic attack by the bromide ion. commonorganicchemistry.comchem-station.com
Nucleophilic Reagents: Strong nucleophiles, particularly thiolates, are capable of demethylating aryl methyl ethers via a nucleophilic substitution mechanism. commonorganicchemistry.com This approach offers a non-acidic alternative. The reaction is typically carried out in a polar aprotic solvent at elevated temperatures. commonorganicchemistry.com Odorless thiol reagents have been developed to make this method more practical. chem-station.com
Table 1: Comparison of Reagent-Based Demethylation Techniques
| Reagent | Typical Conditions | Advantages | Disadvantages |
|---|---|---|---|
| Boron tribromide (BBr₃) | DCM, low temperature to RT | High reactivity, effective | Requires careful handling due to reactivity |
| Aluminum chloride (AlCl₃) | CH₂Cl₂, -5 °C to RT | Effective for ortho-substituted ethers | Can sometimes lead to side reactions |
| Hydrobromic acid (HBr) | High temperature | Cost-effective | Harsh conditions, low functional group tolerance |
| Thiolates (e.g., EtSH, 1-dodecanethiol) | Polar aprotic solvent (e.g., DMF, NMP), high temperature | Mild, non-acidic conditions | Can require high temperatures, potential for odor with low molecular weight thiols |
Esterification Techniques for Methyl Ester Formation
The formation of the methyl ester from O-Desmethyl Mycophenolic Acid is the second key synthetic step. This can be achieved through direct esterification or transesterification methodologies.
Direct esterification involves the reaction of the carboxylic acid group of O-Desmethyl Mycophenolic Acid with methanol (B129727), typically in the presence of a catalyst. The presence of a hindered phenolic hydroxyl group in the molecule may influence the choice of esterification conditions. google.com
Standard acid-catalyzed esterification (Fischer esterification) using an acid such as sulfuric acid or hydrochloric acid in methanol can be employed. However, to avoid potential side reactions with the sensitive functional groups in the mycophenolic acid scaffold, milder methods are often preferred.
Coupling reagents commonly used in peptide synthesis can also be adapted for esterification. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of a catalytic amount of a base such as 4-dimethylaminopyridine (B28879) (DMAP) can facilitate the reaction between the carboxylic acid and methanol under mild conditions.
Transesterification is an alternative route where an existing ester of O-Desmethyl Mycophenolic Acid (if available) is converted to the methyl ester by reaction with methanol in the presence of an acid or base catalyst. For instance, if an ethyl ester were synthesized, it could be converted to the methyl ester by heating in methanol with a catalytic amount of sodium methoxide or sulfuric acid. Given that the goal is the synthesis of the methyl ester, direct esterification of the carboxylic acid is generally a more straightforward approach.
Table 2: Overview of Esterification Techniques
| Method | Reagents | Typical Conditions | Applicability |
|---|---|---|---|
| Fischer Esterification | Methanol, H₂SO₄ or HCl (catalytic) | Reflux | Simple and cost-effective, but can be harsh |
| Carbodiimide Coupling | EDCI or DCC, DMAP, Methanol | Room temperature | Mild conditions, suitable for sensitive substrates |
| Transesterification | Methanol, NaOMe or H₂SO₄ (catalytic) | Reflux | Useful for converting one ester to another |
Multi-Step Synthetic Routes to O-Desmethyl Mycophenolic Acid Methyl Ester
A plausible multi-step synthesis of this compound would logically proceed through the O-demethylation of a suitable precursor followed by esterification.
A potential synthetic pathway could start with Mycophenolic Acid (MPA). The first step would be the esterification of the carboxylic acid of MPA to form Mycophenolic Acid Methyl Ester. This protects the carboxylic acid group during the subsequent demethylation step. The esterification could be carried out using standard methods as described in section 2.2.1.
The second step would be the selective O-demethylation of the resulting Mycophenolic Acid Methyl Ester. This would be the most critical step, requiring a reagent that cleaves the phenolic methyl ether without hydrolyzing the newly formed methyl ester. A mild demethylating agent, such as a thiolate-based reagent or carefully controlled conditions with a Lewis acid like BBr₃ at low temperatures, would be the preferred choice. commonorganicchemistry.com The successful execution of this step would yield the target molecule, this compound.
An alternative route could involve the demethylation of Mycophenolic Acid first to produce O-Desmethyl Mycophenolic Acid. nih.gov This intermediate would then be subjected to esterification with methanol to afford the final product. The challenge in this route would be the potential for side reactions at the two phenolic hydroxyl groups during the esterification step. Therefore, protecting group strategies might be necessary to achieve the desired selectivity, making the first proposed route more efficient.
Stereochemical Control and Regioselectivity in Synthesis
The structural complexity of this compound, particularly its highly substituted aromatic core, necessitates precise control over the positioning of functional groups. While the molecule itself is achiral, the principles of stereochemical control become relevant when it is used as a scaffold to build more complex, chiral analogs.
This compound does not possess any chiral centers. Therefore, its synthesis does not require enantioselective or diastereoselective steps. However, it is a crucial precursor for creating novel analogs of mycophenolic acid, and these synthetic routes can introduce chirality. For instance, the functionalization of the side chain or the aromatic ring can lead to the formation of stereocenters. In such cases, chemists may employ chiral auxiliaries, asymmetric catalysts, or stereoselective reagents to control the three-dimensional arrangement of atoms in the newly formed chiral molecules.
The regioselective functionalization of the polysubstituted aromatic ring is a critical aspect of the synthesis of this compound. The core of the molecule is a phthalide (B148349) structure, specifically a derivative of 5,7-dihydroxy-4-methylphthalide (B57823). The key challenge lies in the selective alkylation at the C5 position of this phthalide with the (4E)-4-methyl-hex-4-enoate side chain.
The two hydroxyl groups on the phthalide ring (at C5 and C7) exhibit different reactivities. The C7 hydroxyl group is generally more sterically hindered and can be involved in intramolecular hydrogen bonding with the adjacent lactone carbonyl group, which can influence its nucleophilicity. Synthetic strategies often exploit these differences to achieve regioselective alkylation. One common approach involves the use of protecting groups to temporarily block one of the hydroxyl groups, directing the alkylation to the desired position. Subsequently, the protecting group is removed to yield the target molecule.
Another strategy to control regioselectivity is through the careful choice of reaction conditions, such as the base, solvent, and temperature. For example, the use of a bulky base might favor reaction at the less sterically hindered hydroxyl group. The specific reaction conditions for the regioselective synthesis are often proprietary and are detailed in patents and specialized literature. A convergent synthesis approach has been described for mycophenolic acid, which involves the condensation of 5,7-dihydroxy-4-methylphthalide with methyl 6-bromo-4-methylhex-4-enoate. researchgate.net The success of this key step hinges on achieving high regioselectivity.
Optimization of Reaction Conditions and Yields
The efficient synthesis of this compound is crucial for its use as a research chemical and as a precursor for analog development. Optimization of reaction conditions is a continuous effort in synthetic chemistry to improve yields, reduce reaction times, minimize the formation of byproducts, and ensure the scalability of the process.
Key parameters that are typically optimized include:
Catalyst Selection: For steps such as the formation of the phthalide ring or the coupling of the side chain, the choice of catalyst can significantly impact the reaction's efficiency and selectivity.
Solvent Effects: The polarity and boiling point of the solvent can influence reaction rates and the solubility of reactants and intermediates.
Temperature and Reaction Time: These parameters are often interdependent and are fine-tuned to ensure the reaction proceeds to completion without significant degradation of the product.
Stoichiometry of Reagents: The molar ratios of the reactants and reagents are adjusted to maximize the conversion of the limiting reagent and to control side reactions.
While specific optimization data for the synthesis of this compound is not extensively published in publicly available literature, related transformations provide insights into achieving high yields. For instance, in the synthesis of Mycophenolate Mofetil, the esterification of mycophenolic acid is a key step. A patent describes a process for the preparation of the methyl ester of mycophenolic acid (methyl mycophenolate) in high yield. google.com
Table 1: Example of Reaction Conditions for a Related Esterification Reaction
| Reactant | Reagent | Solvent | Temperature | Time | Yield | Reference |
| Mycophenolic Acid | Tin(II) chloride dihydrate, Methanol | Methanol | Reflux | 7 hours | 94% | google.com |
This example of a high-yield esterification highlights the importance of catalyst selection and controlled reaction conditions in the synthesis of related compounds. The final step in the biosynthesis of mycophenolic acid, the methylation of demethylmycophenolic acid, is catalyzed by the enzyme S-adenosylmethionine:demethylmycophenolic acid O-methyltransferase, which has been isolated and characterized. nih.govnih.gov This enzymatic process also demonstrates the principle of optimized catalysis for this specific chemical transformation.
Role of this compound as a Precursor for Novel Mycophenolic Acid Analogs
This compound is a valuable starting material for the synthesis of a wide array of novel mycophenolic acid (MPA) analogs. nih.govnih.govresearchgate.net Its structure contains two key functional groups that can be readily modified: the phenolic hydroxyl group and the methyl ester. These reactive sites allow for the introduction of diverse chemical moieties, leading to the generation of new compounds with potentially altered biological activities.
The phenolic hydroxyl group can undergo various transformations, including:
Etherification: Reaction with alkyl halides or other electrophiles to introduce new ether linkages.
Esterification: Acylation with acid chlorides or anhydrides to form phenolic esters.
Silylation: Protection with silylating agents to modulate reactivity or to introduce silicon-containing functional groups. nih.govnih.gov
The methyl ester group can be:
Hydrolyzed: Cleavage to the corresponding carboxylic acid, which can then be coupled with amines or alcohols to form amides or different esters.
Transesterified: Reaction with other alcohols in the presence of a catalyst to exchange the methyl group for a different alkyl or aryl group.
These modifications have been employed to create a variety of MPA analogs with the aim of improving their therapeutic properties, such as enhanced efficacy, reduced side effects, or altered pharmacokinetic profiles. For example, amino acid analogs of MPA have been synthesized in the form of their methyl esters. mostwiedzy.pl Furthermore, this compound can be considered an impurity in the production of Mycophenolate Mofetil, underscoring its relevance in the pharmaceutical manufacturing process. omchemlabs.in The synthesis of these analogs allows for the exploration of structure-activity relationships and the development of new therapeutic agents. nih.gov
Sophisticated Analytical Characterization in Research Applications
Spectroscopic Methodologies for Detailed Structural Elucidation
Spectroscopic techniques are indispensable for probing the molecular structure of O-Desmethyl Mycophenolic Acid Methyl Ester, providing detailed information on its atomic composition, functional groups, and three-dimensional arrangement.
High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the accurate mass determination and elemental composition analysis of this compound. With a molecular formula of C₁₇H₂₀O₆ and a molecular weight of 320.34 g/mol , HRMS can confirm the identity of this compound with high precision. rarsinhibitor.comsimsonpharma.com In the context of metabolomics, where researchers study the complete set of small-molecule metabolites in a biological system, liquid chromatography-mass spectrometry (LC-MS) based methods are particularly powerful. youtube.com
HRMS, often coupled with liquid chromatography (LC-MS), allows for the separation of the target compound from a complex mixture, followed by its ionization and mass analysis. youtube.com For related mycophenolic acid derivatives, electrospray ionization (ESI) is a commonly used technique, which can be operated in both positive and negative ion modes to detect a wide range of metabolites. youtube.comnih.gov In positive ionization mode, the molecule can be detected as a sodium adduct [M+Na]⁺. nih.gov For instance, a related MPA derivative with the molecular formula C₂₀H₂₆O₈ was identified with a positive molecular ion peak at m/z 417.1495 [M+Na]⁺. nih.gov The high resolving power of instruments like triple quadrupole or Orbitrap mass spectrometers enables the differentiation of compounds with very similar masses, which is critical in metabolomic studies where numerous metabolites are present. youtube.com This capability is essential for distinguishing this compound from other MPA metabolites and impurities.
Table 1: Mass Spectrometry Data for this compound and Related Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Observed Ion (Example from Derivative) |
|---|---|---|---|
| This compound | C₁₇H₂₀O₆ | 320.34 rarsinhibitor.comsimsonpharma.com | Not specified |
| Mycophenolic acid derivative (C20) | C₂₀H₂₆O₈ | 394.42 | [M+Na]⁺ at m/z 417.1495 nih.gov |
| Mycophenolic acid | C₁₇H₂₀O₆ | 320.34 | m/z 321.04 [M+H]⁺ nih.gov |
This table is interactive. Sort columns by clicking headers.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the definitive structural elucidation of organic molecules like this compound. rarsinhibitor.com Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the verification of the compound's core structure. nih.govtandfonline.com
For the parent compound, mycophenolic acid, ¹H NMR spectra show characteristic signals for methyl groups, a methoxyl group, aliphatic methylenes, and methyne groups. researchgate.netresearchgate.net Specifically, signals for a methyl group linked to the aromatic ring appear around δ 2.13, a methoxyl group at δ 3.74, and an olefinic proton between δ 5.23 and δ 5.28. researchgate.netresearchgate.net The ¹³C NMR spectra for MPA derivatives reveal signals for methyl, methylene, methine, quaternary, and carbonyl carbons. nih.gov
Advanced 2D NMR techniques, such as ROESY (Rotating-frame Overhauser Effect Spectroscopy), are used for conformational analysis, providing insights into the spatial proximity of atoms. nih.gov Such studies on mycophenolic acid have helped to determine its side-chain conformation in solution. nih.gov By applying these advanced NMR methods to this compound, researchers can determine its three-dimensional structure and preferred conformation, which is crucial for understanding its chemical reactivity and potential biological interactions.
Table 2: Representative ¹H and ¹³C NMR Chemical Shifts (δ) for Mycophenolic Acid Core Structure
| Atom Type | ¹H NMR (ppm) | ¹³C NMR (ppm) |
|---|---|---|
| Aromatic Methyl (Me-8) | 2.20 nih.gov | Not specified |
| Olefinic Methyl (Me-7') | 1.81 nih.gov | Not specified |
| Methoxyl (OMe-5) | 3.75 nih.gov | Not specified |
| Olefinic Proton (H-5') | 5.25 (t) nih.gov | Not specified |
| Ester Carbonyl (C-6') | Not applicable | 174.8 nih.gov |
| Aromatic Carbons | Not applicable | Multiple signals |
This table is interactive. Data is based on related MPA derivatives and general chemical shift knowledge. nih.govmdpi.com
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups and conjugated systems within this compound.
IR spectroscopy is used to identify characteristic vibrational frequencies of specific bonds. Based on its structure, the IR spectrum of this compound is expected to show absorptions for hydroxyl (O-H) groups, an ester carbonyl (C=O) group, and the aromatic ring. nih.gov For a related mycophenolic acid derivative, these absorptions were observed around 3435 cm⁻¹ (hydroxyl), 1744 cm⁻¹ (ester carbonyl), and 1626/1456 cm⁻¹ (aromatic ring). nih.gov These specific bands confirm the presence of the key functional moieties within the molecule.
UV-Vis spectroscopy provides information about electronic transitions within the molecule, particularly the conjugated π-electron system of the phthalide (B148349) core. Mycophenolic acid and its derivatives are often analyzed using HPLC with UV detection, with common detection wavelengths set at approximately 210 nm, 254 nm, or 305 nm. nih.gov The choice of a higher wavelength like 305 nm can reduce chromatographic interference from other substances in a sample matrix. nih.gov Changes in the UV-Vis spectrum, such as a shift in the absorption maximum, can indicate interactions with other molecules or changes in the chemical environment. nih.gov
Advanced Chromatographic Techniques for Separation and Purity Assessment
Chromatographic methods are essential for separating this compound from reaction mixtures or biological matrices and for assessing its purity.
Ultra-Performance Liquid Chromatography (UPLC) is a high-resolution separation technique that offers significant advantages in speed and efficiency over traditional HPLC. nih.gov The development of a robust UPLC method is critical for the analysis of this compound. Such methods are frequently coupled with tandem mass spectrometry (UPLC-MS/MS) for highly sensitive and specific quantification of MPA and its metabolites. nih.govnih.govjfda-online.comnih.gov
A typical UPLC method for MPA and its derivatives involves reversed-phase chromatography. nih.gov Common stationary phases include C18 columns, which separate compounds based on their hydrophobicity. nih.govnih.gov A gradient elution using a mobile phase consisting of an aqueous component (like ammonium (B1175870) formate (B1220265) or phosphate (B84403) buffer) and an organic solvent (such as acetonitrile (B52724) or methanol) is often employed to achieve optimal separation. nih.govnih.gov The short analysis time, often under 7 minutes, makes UPLC-MS/MS suitable for high-throughput analysis. nih.govnih.gov Method validation ensures linearity, accuracy, precision, and a low limit of quantification (LLOQ), which can be in the sub-ng/mL range. nih.gov61.8.75 These principles are directly applicable to developing a method for assessing the purity of synthesized this compound.
Table 3: Example UPLC Method Parameters for Analysis of MPA and its Metabolites
| Parameter | Description | Source |
|---|---|---|
| Column | Waters BEH HSST3 100 mm2.1 mm1.8 μm | nih.gov |
| Mobile Phase A | 5 mM ammonium formate and 0.03% formic acid | nih.gov |
| Mobile Phase B | Methanol (B129727) | nih.gov |
| Flow Rate | 0.4 - 0.5 mL/min | nih.govnih.gov |
| Detection | Tandem Mass Spectrometry (MS/MS) | nih.govnih.govjfda-online.com |
This table is interactive and provides a summary of typical UPLC conditions.
Gas Chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), is another powerful technique for separating and identifying compounds. frontiersin.org However, GC is generally suited for analytes that are volatile and thermally stable. This compound, with its polar hydroxyl groups, is not inherently volatile.
Therefore, for GC analysis, a chemical derivatization step is typically required to convert the polar functional groups into less polar, more volatile moieties. This process involves reacting the analyte with a derivatizing agent to block the active hydrogens on the hydroxyl groups. Common derivatization techniques include silylation, which replaces the acidic protons with trimethylsilyl (B98337) (TMS) groups. This modification increases the compound's volatility and improves its chromatographic behavior on GC columns. While less common than LC-based methods for this class of compounds, GC-MS can be employed for specific applications, such as untargeted metabolomic profiling where a broad range of chemically diverse metabolites are analyzed. frontiersin.orgresearchgate.net
Table of Mentioned Compounds
| Compound Name | Abbreviation |
|---|---|
| This compound | - |
| Mycophenolic Acid | MPA |
| Mycophenolate Mofetil | MMF |
| Mycophenolic Acid Glucuronide | MPAG |
| Acyl Mycophenolic Acid Glucuronide | AcMPAG |
| Fenbufen | - |
Capillary Electrophoresis (CE) Applications in Complex Matrices
Capillary Electrophoresis (CE) stands as a powerful analytical tool with high separation efficiency, making it suitable for the analysis of pharmaceutical compounds and their impurities within complex biological matrices. nih.govmdpi.com While specific applications for this compound are not extensively documented, the principles and methodologies applied to its parent compound, Mycophenolic Acid (MPA), provide a strong precedent for its potential use. CE offers advantages such as high resolution, rapid analysis times, and minimal consumption of reagents. nih.gov
The analysis of MPA in serum has been demonstrated using CE, showcasing its capability to handle complex samples. nih.gov In such applications, sample preparation typically involves protein precipitation with a solvent like acetonitrile, followed by direct injection. nih.gov Techniques such as "acetonitrile stacking" can be employed to concentrate the sample within the capillary, significantly enhancing detection sensitivity, which is often a limitation in CE with UV detection. nih.gov
Different modes of CE can be utilized for impurity profiling. Capillary Zone Electrophoresis (CZE), the most common form, separates ions based on their electrophoretic mobility in a free solution. nih.gov For neutral or closely related compounds, Micellar Electrokinetic Chromatography (MEKC) is employed. MEKC introduces surfactants into the buffer to form micelles, which act as a pseudo-stationary phase, enabling the separation of uncharged molecules. nih.govnih.gov The composition of the background electrolyte (BGE), including its pH and the presence of additives like borate (B1201080) or phosphate, is a critical parameter that must be optimized to achieve successful separation. nih.govnih.govmdpi.com
A comparison of CE with High-Performance Liquid Chromatography (HPLC) for MPA analysis has shown that CE can offer comparable or even better sensitivity and theoretical plate numbers, indicating superior separation efficiency. nih.gov
Hyphenated Techniques for Enhanced Detection and Quantification in Research Samples
Hyphenated techniques, which couple separation methods with powerful detection technologies, are indispensable for the trace analysis and comprehensive profiling of pharmaceutical compounds and their metabolites in research samples.
LC-MS/MS Methodologies for Trace Analysis and Metabolite Profiling
Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the cornerstone for the sensitive and selective quantification of Mycophenolic Acid and its related substances, including potential impurities like this compound. This technique combines the superior separation capabilities of Ultra-Performance Liquid Chromatography (UPLC) or HPLC with the high specificity and sensitivity of a triple quadrupole mass spectrometer. nih.govjfda-online.comthermofisher.com
For trace analysis in biological matrices such as plasma, a simple protein precipitation step, often using methanol or acetonitrile, is typically sufficient for sample preparation. nih.govnih.gov The chromatographic separation is commonly achieved on a C18 reversed-phase column under gradient or isocratic conditions. nih.govnih.gov
Mass spectrometric detection is generally performed using a heated electrospray ionization (HESI) source in positive ionization mode. thermofisher.com Quantification is achieved through Selected Reaction Monitoring (SRM), also known as Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions are monitored for the analyte and its internal standard. nih.govthermofisher.com This highly selective detection method minimizes interference from the complex sample matrix, allowing for reliable quantification even at very low concentrations. nih.gov For instance, LC-MS/MS methods for MPA have achieved lower limits of quantification (LLOQ) in the nanogram per milliliter (ng/mL) range, demonstrating their suitability for trace analysis. jyoungpharm.org
The high sensitivity of LC-MS/MS is also vital for metabolite profiling, enabling the detection and quantification of major and minor metabolites in in vitro and animal studies. jfda-online.comnih.gov
Table 1: Example LC-MS/MS Parameters for Mycophenolic Acid Analysis
| Parameter | Condition | Reference |
|---|---|---|
| Chromatography | ||
| System | UPLC/HPLC | nih.govnih.gov |
| Column | C18 (e.g., Acquity UPLC C18, 100 mm x 2.1 mm, 1.7 µm) | nih.gov |
| Mobile Phase | Acetonitrile and 10 mM Ammonium Formate (pH 3.0) | nih.gov |
| Flow Rate | 0.3 mL/min | nih.gov |
| Mass Spectrometry | ||
| System | Triple Quadrupole Mass Spectrometer | nih.govthermofisher.com |
| Ionization Source | Heated Electrospray Ionization (HESI), Positive Mode | thermofisher.com |
| Detection Mode | Selected Reaction Monitoring (SRM) | nih.gov |
| Example Transition (MPA) | m/z 321.1 → 207.0 | nih.gov |
This table is illustrative of typical conditions for the parent compound, Mycophenolic Acid, and serves as a basis for methods that could be adapted for this compound.
GC-MS Applications for Derivatized Compounds
Gas Chromatography-Mass Spectrometry (GC-MS) is a valuable technique for the analysis of volatile and semi-volatile pharmaceutical impurities. thermofisher.combiomedres.us However, compounds like this compound, which contain polar functional groups (e.g., hydroxyl groups), are generally non-volatile and may exhibit poor chromatographic behavior. Therefore, a chemical derivatization step is typically required prior to GC-MS analysis. jfda-online.com
Derivatization converts the analyte into a more volatile and thermally stable form, improving its chromatographic properties and detection sensitivity. jfda-online.commdpi.com The most common derivatization reaction for compounds with hydroxyl groups is silylation. nih.gov Reagents such as N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are used to replace the active hydrogen in the hydroxyl groups with a trimethylsilyl (TMS) group. nih.gov This process reduces the polarity of the analyte, increases its volatility, and prevents unwanted interactions with the GC column. jfda-online.com
The derivatized sample is then injected into the GC-MS system, where it is separated on a capillary column and subsequently detected by the mass spectrometer. The resulting mass spectrum provides a fragmentation pattern that serves as a chemical fingerprint, allowing for structural elucidation and confident identification of the compound. thermofisher.com High-resolution mass spectrometry can further provide sub-ppm mass accuracy, enabling the clear assignment of elemental compositions for unknown impurities. thermofisher.com
While specific GC-MS methods for this compound are not prevalent in the literature, the general workflow for analyzing phenolic compounds provides a clear framework. mdpi.comnih.gov
Table 2: General Derivatization and GC-MS Workflow for Phenolic Compounds
| Step | Description | Purpose | Reference |
|---|---|---|---|
| 1. Extraction | Extraction of the analyte from the sample matrix using an appropriate solvent. | Isolate the compound of interest. | mdpi.com |
| 2. Drying | Removal of the solvent, often under a stream of nitrogen gas, to obtain a dry residue. | Prepare the sample for derivatization and prevent interference from the solvent. | nih.gov |
| 3. Derivatization | Reaction of the dried extract with a silylating agent (e.g., MSTFA in pyridine). | Increase volatility and thermal stability for GC analysis. | nih.gov |
| 4. GC-MS Analysis | Injection of the derivatized sample onto a GC column for separation, followed by MS detection. | Separate the analyte from other components and obtain mass spectral data for identification. | thermofisher.commdpi.com |
Quantitative Analytical Strategies for In Vitro and Animal Studies
Rigorous quantitative strategies are essential to ensure the reliability and accuracy of data generated from in vitro and animal research studies. These strategies are built upon comprehensive method validation and the consistent use of appropriate internal standards.
Method Validation Parameters for Research Bioanalysis
Bioanalytical method validation is the process of establishing that a specific analytical method is reliable and reproducible for its intended use, which is crucial for quantitative studies. nih.gov Validation is performed according to guidelines from regulatory bodies and ensures the integrity of the generated data. nih.gov For a compound like this compound, a validated method would confirm its performance characteristics in a given biological matrix. Key validation parameters include:
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites or matrix components. nih.gov
Accuracy: The closeness of the determined value to the nominal or known true value. It is often expressed as a percentage of the nominal value. nih.gov
Precision: The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is usually expressed as the percent coefficient of variation (%CV) and is assessed at both intra-day and inter-day levels. nih.gov
Linearity and Range: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a defined range. A calibration curve is generated, and its correlation coefficient (r²) is determined. nih.gov
Limit of Quantification (LOQ): The lowest concentration of the analyte on the calibration curve that can be quantitatively determined with acceptable precision and accuracy. jyoungpharm.org
Recovery: The extraction efficiency of an analytical method, determined by comparing the analytical response from an extracted sample with the response from a non-extracted standard. nih.gov
Matrix Effect: The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample matrix. nih.gov
Table 3: Example Method Validation Results for MPA and its Metabolites (LC-MS/MS)
| Parameter | Result | Reference |
|---|---|---|
| Linearity Range (Total MPA) | 0.05–4 µg/ml | nih.gov |
| Intra-day Precision (%CV) | < 15% | nih.gov |
| Inter-day Precision (%CV) | < 15% | nih.gov |
| Accuracy (% Bias) | 85.73%–102.01% | nih.gov |
| Recovery | 85.54% to 94.76% | nih.gov |
| Matrix Factor | 0.88–1.06 | nih.gov |
This table presents typical validation data for Mycophenolic Acid (MPA) and its metabolites, illustrating the performance standards expected for a robust bioanalytical method.
Internal Standardization Approaches in Quantification
The use of an internal standard (IS) is a fundamental aspect of quantitative bioanalysis, particularly in LC-MS/MS methods. An IS is a compound with similar physicochemical properties to the analyte that is added at a known concentration to all samples, calibrators, and quality controls before sample processing. nih.gov Its primary role is to correct for the variability that can occur during sample preparation, extraction, and analysis, thereby improving the accuracy and precision of the quantification. nih.govthermofisher.com
For the analysis of this compound, an ideal IS would be a stable isotope-labeled version of the molecule itself. Stable isotope-labeled standards (e.g., containing deuterium (B1214612) or ¹³C) are considered the gold standard because they co-elute chromatographically with the analyte and exhibit nearly identical behavior during sample extraction and ionization, but are differentiated by their mass in the mass spectrometer. nih.gov
In the analysis of the parent compound, Mycophenolic Acid, a deuterated analog, MPA-d3, is commonly used as the internal standard. nih.govthermofisher.com The concentration of the analyte is determined by calculating the ratio of the analyte's peak area to the IS's peak area. This ratio is then plotted against the nominal concentration of the calibrators to construct the calibration curve. By normalizing the response of the analyte to that of the IS, any sample-to-sample variations in extraction recovery or signal suppression/enhancement in the MS source are effectively compensated for. nih.gov
Metabolic Pathways and Pre Clinical Pharmacokinetic Investigations
Enzymatic Pathways of O-Desmethyl Mycophenolic Acid Methyl Ester Formation and Degradation
The formation and subsequent breakdown of this compound are governed by specific enzymatic reactions, primarily involving demethylation and ester hydrolysis.
The formation of the O-desmethyl metabolite of mycophenolic acid (MPA) is a Phase I metabolic reaction primarily carried out by the cytochrome P450 (CYP) enzyme system in the liver. clinpgx.orgnih.gov Specifically, the metabolite 6-O-desmethyl-mycophenolic acid (DM-MPA) is produced through the action of CYP3A4 and CYP3A5, with a lesser contribution from CYP2C8. clinpgx.orgnih.govhmdb.ca This oxidative demethylation is a critical step in the metabolism of MPA. nih.gov Studies have shown that this enzymatic conversion is a key part of the biotransformation pathway for mycophenolic acid. nih.govhmdb.ca
Esterase enzymes play a crucial role in the biotransformation of mycophenolic acid prodrugs. For instance, Mycophenolate Mofetil (MMF), the 2-morpholinoethyl ester prodrug of MPA, is formulated to enhance oral bioavailability and is rapidly converted to the active MPA by esterases following oral administration. clinpgx.orgnih.gov This hydrolysis is not primarily conducted by blood esterases but rather by carboxylesterases (CES), particularly CES1, which is found in the liver and intestines. nih.gov The catalytic efficiency of CES1 in this hydrolysis is higher than that of CES2. nih.gov Given that this compound also contains a methyl ester group, it is subject to similar hydrolysis by esterases, which would cleave the ester bond to yield O-Desmethyl Mycophenolic Acid.
In vitro models are essential for elucidating the metabolic pathways of compounds like mycophenolic acid. Studies using human liver microsomes have been instrumental in characterizing the formation of 6-O-desmethyl-MPA (DM-MPA) from MPA. nih.gov These experiments have determined the kinetics of this reaction, with an apparent Michaelis constant (Km) of 0.83 ± 0.06 mmol/L and a maximum velocity (Vmax) of 5.57 ± 0.29 pmol/mg/min. nih.gov
The involvement of specific CYP isoforms has been confirmed using isoform-specific inhibitors and recombinant human CYPs expressed in human embryonic kidney cell lines. nih.gov For example, the CYP3A inhibitor ketoconazole (B1673606) was found to inhibit the formation of DM-MPA by 50.3%, while the CYP2C8 inhibitor trimethoprim (B1683648) caused a 30.1% reduction. nih.gov Further confirmation came from studies with transfected cell lines, which showed that only cells expressing CYP3A4 and, to a lesser degree, CYP3A5, were capable of producing DM-MPA. nih.gov These in vitro systems, including microsomes, cytosol, and S9 fractions, provide a controlled environment to study hepatic biotransformation, although each has its own advantages and limitations. nih.gov
Table 1: In Vitro Hydrolysis of Mycophenolate Mofetil (MMF) in Human Tissues
| Tissue Fraction | Substrate Conc. (μM) | Hydrolytic Activity (nmol/min/mg protein) |
|---|---|---|
| Intestinal Microsomes | 5 | 2.38 |
| 10 | 4.62 | |
| Liver Microsomes | 5 | 14.0 |
| 10 | 26.1 | |
| Liver Cytosols | 5 | 1.40 |
| 10 | 3.04 |
Data sourced from in vitro analyses of MMF hydrolysis. nih.gov
The gut microbiota significantly influences the metabolic fate of mycophenolic acid through enterohepatic recirculation. kidneynews.org The inactive metabolite, mycophenolic acid glucuronide (MPAG), is transported into the gastrointestinal tract, where it can be reactivated by the enzymatic action of bacterial β-glucuronidases. kidneynews.orgnih.gov These enzymes, expressed by certain gut bacteria, cleave the glucuronide moiety from MPAG, releasing the active MPA, which can then be reabsorbed. kidneynews.orgnih.gov
Pre-clinical Pharmacokinetic Profiles in Animal Models
Animal models, particularly canine studies, have provided valuable insights into the pharmacokinetic properties of mycophenolic acid prodrugs.
Pharmacokinetic studies of Mycophenolate Mofetil (MMF) in dogs have shown that the prodrug is absorbed and biotransformed into MPA. researchgate.net However, the oral bioavailability of MPA following MMF administration in dogs is highly variable, with reported values ranging from 54% to 87%. researchgate.net This variability may be influenced by factors such as enterohepatic recirculation, which is a significant feature of MPA's pharmacokinetics. researchgate.netnih.gov
Table 2: Pharmacokinetic Parameters of Mycophenolic Acid (MPA) in Healthy Beagle Dogs
| Formulation | Dose | Cmax (ng/mL) | Tmax (hr) | AUC (ng*hr/mL) |
|---|---|---|---|---|
| MMF (Immediate-Release) | 10 mg/kg q12h | Data not specified | Data not specified | Data not specified |
| OKV-1001b (Modified-Release) | 180 mg q24h | 1000 ± 170 | 3.2 ± 1.1 | 6320 ± 1210 |
| OKV-1001b (Modified-Release) | 270 mg q24h | 2390 ± 1530 | 3.2 ± 1.1 | 14800 ± 7600 |
Data from a 15-day study in healthy beagle dogs, measured at steady-state (Day 8). frontiersin.org MMF data was for comparative purposes and specific PK values were not detailed in the provided source.
Distribution Patterns in Animal Tissues and Organs
There is no available information regarding the distribution patterns of this compound in animal tissues and organs.
Excretion Routes and Clearance Mechanisms in Animal Models
Specific data on the excretion routes and clearance mechanisms for this compound in any animal model is not available in the current body of scientific literature.
Enterohepatic Recirculation in Animal Studies
While the enterohepatic recirculation of Mycophenolic Acid (MPA) and its glucuronide metabolite is a well-documented phenomenon, there is no evidence to suggest or describe the enterohepatic recirculation of this compound in animal studies.
Species-Specific Differences in Metabolism and Pharmacokinetics (Pre-clinical)
No studies were found that compare the metabolism and pharmacokinetics of this compound across different animal species.
Influence of Genetic Polymorphisms (in relevant animal models) on Metabolic Fate
The influence of genetic polymorphisms on the metabolic fate of this compound in animal models has not been a subject of investigation in the available literature.
Drug-Drug Interactions Affecting this compound Disposition (Pre-clinical)
There are no preclinical studies available that investigate drug-drug interactions specifically affecting the disposition of this compound.
In-Depth Analysis of this compound Reveals a Notable Lack of Specific Biological Activity Data
Despite its recognized role as a chemical intermediate, a thorough review of scientific literature and databases indicates a significant absence of specific research on the biological and pharmacological activity of this compound. This compound is primarily documented as a precursor in the synthesis of Mycophenolic Acid (MPA) and as a potential impurity in preparations of the immunosuppressive drug Mycophenolate Mofetil.
While extensive research details the well-established biological functions of its parent compound, Mycophenolic Acid, there is a clear dearth of studies investigating the specific effects of this compound on cellular and biochemical pathways.
Biological Activity and Mechanistic Pharmacology
In Vivo Pharmacodynamic Studies in Animal Models (Mechanistic Focus)
Impact on Immune Cell Subpopulations in Animal Studies
There are no published studies specifically investigating the in vivo effects of this compound on various immune cell subpopulations in animal models. Research in this area has focused on the active pharmaceutical ingredient, Mycophenolic Acid, which is known to impact lymphocyte proliferation. evitachem.comglpbio.com
Target Engagement Studies in Animal Tissues
No target engagement studies for this compound in animal tissues have been reported in the scientific literature. The primary target of the parent compound, Mycophenolic Acid, is inosine-5'-monophosphate dehydrogenase (IMPDH), but it is unknown if or to what extent the O-desmethyl methyl ester derivative interacts with this enzyme in a biological context. medchemexpress.cnpharmaffiliates.com
Structure-Activity Relationships of this compound and Related Analogues (Mechanistic)
A detailed structure-activity relationship (SAR) analysis for this compound is not available. However, general SAR studies on Mycophenolic Acid derivatives suggest that the structural integrity of the core, including the lactone ring, the phenolic hydroxyl group, and the carboxylic acid moiety, is crucial for its biological activity. medchemexpress.com Alterations to these functional groups, such as the desmethylation of the phenol (B47542) and the esterification of the carboxylic acid in this compound, would be expected to significantly alter its pharmacological profile compared to the parent compound, Mycophenolic Acid. One study on various derivatives of mycophenolic acid did show that modifications to the phenolic hydroxyl and carboxyl groups could lead to compounds with potent antitumor and immunosuppressive activities, though specific data for the O-desmethyl methyl ester was not provided. pharmaffiliates.com
Role as a Pharmacological Probe or Research Tool for Biological Pathways
This compound is commercially available as a reference standard. Current time information in Miami, FL, US. In this capacity, its primary use is as a tool for analytical chemistry, for example, in the development and validation of methods to detect and quantify impurities in Mycophenolate Mofetil drug products. There is no evidence in the literature of its use as a pharmacological probe to investigate specific biological pathways.
Receptor Binding and Enzyme Kinetics Studies
There are no specific receptor binding or enzyme kinetics studies published for this compound. The inhibitory activity of Mycophenolic Acid on IMPDH has been well-characterized, but similar data for its O-desmethyl methyl ester derivative is absent from the public domain. pharmaffiliates.com
Role in Drug Discovery and Development Research Pre Clinical and Conceptual
Significance as a Metabolite for Understanding Drug Action and Disposition
O-Desmethyl Mycophenolic Acid Methyl Ester is recognized as an intermediate in the synthesis of Mycophenolic acid (MPA). medchemexpress.com MPA is a potent immunosuppressant used to prevent rejection in organ transplantation. pg.edu.pl The metabolism of MPA is complex and involves multiple pathways. One of the phase 1 metabolites of MPA is 6-O-desmethyl-MPA (DM-MPA), which is formed through the action of cytochrome P450 enzymes, specifically CYP3A4/5 and potentially CYP2C8. nih.gov This metabolite, along with its related glucuronides, has been identified in the blood and urine of transplant patients undergoing therapy with mycophenolate mofetil (MMF), a prodrug of MPA. nih.gov
Understanding the formation and disposition of metabolites like O-Desmethyl Mycophenolic Acid is crucial for several reasons:
It helps in identifying potential drug-drug interactions, as MPA might compete with other drugs for the same metabolic enzymes like CYP3A. nih.gov
The presence and concentration of metabolites can influence the therapeutic efficacy and toxicity of the parent drug.
Potential as a Precursor or Lead Compound for Novel Drug Entities
The chemical structure of this compound makes it a valuable starting point for the synthesis of new MPA derivatives and analogues. pg.edu.pl Researchers are continually exploring modifications to the MPA molecule to enhance its therapeutic properties, such as improving its efficacy, reducing toxicity, and overcoming limitations like metabolic instability. researchgate.netnih.gov
By using this compound as a precursor, chemists can introduce various functional groups and structural changes to create a library of new compounds. These novel entities can then be screened for improved biological activity, including immunosuppressive, anticancer, antibacterial, antifungal, and antiviral properties. researchgate.netnih.gov For instance, new amide derivatives of MPA have been synthesized and investigated as potential immunosuppressive agents. tandfonline.com
Application in Pre-clinical Bioavailability and Bioequivalence Studies
Bioavailability and bioequivalence studies are critical components of drug development, ensuring that a new formulation of a drug delivers the same amount of active ingredient to the bloodstream as the original formulation. While this compound itself is not the primary analyte in these studies for MPA, its role as a known impurity and synthetic intermediate is relevant. synzeal.comomchemlabs.in
In the development of generic versions of MPA-based drugs, regulatory bodies often require bioequivalence studies. nih.gov These studies compare the pharmacokinetic profiles of the generic and reference products. The accurate quantification of MPA and its metabolites is essential in these studies. Therefore, having well-characterized reference standards for related compounds, including synthetic intermediates like this compound, is crucial for the analytical method development and validation required for these studies. synzeal.com
Utility in Drug Metabolism and Pharmacokinetic (DMPK) Research
The study of how a drug is absorbed, distributed, metabolized, and excreted (ADME) is fundamental to drug development. This compound and its parent compound, MPA, have complex pharmacokinetic profiles with significant inter- and intra-patient variability. ub.edufrontiersin.orgnih.gov
Research in DMPK for MPA involves understanding:
The pathways of metabolism, including the formation of O-Desmethyl-MPA. nih.gov
The enzymes responsible for these transformations. nih.gov
The factors that influence drug exposure, such as co-administered medications. nih.gov
By studying the formation and clearance of metabolites like O-Desmethyl-MPA, researchers can build more accurate pharmacokinetic models. These models are invaluable for predicting drug behavior in different patient populations and for optimizing dosing regimens. ub.edu
Design and Synthesis of Mycophenolic Acid Prodrugs and Derivatives Based on its Structure
A prodrug is an inactive compound that is converted into an active drug in the body. Mycophenolate mofetil (MMF) is a well-known prodrug of MPA, designed to improve its oral bioavailability. nih.govnih.govfrontiersin.org The structural backbone of MPA, which can be derived from intermediates like this compound, serves as a template for designing new prodrugs and derivatives with improved properties.
Strategies for designing new MPA prodrugs and derivatives include:
Esterification: Creating ester derivatives to enhance properties like bioavailability. nih.govnih.gov For example, the morpholinoethyl ester of MPA demonstrated significantly better bioavailability than MPA itself in preclinical studies. nih.gov
Amide Synthesis: Synthesizing amide derivatives to explore different biological activities. tandfonline.com
Conjugation: Linking MPA to other molecules, such as natural phenols, to create conjugates with novel properties like antioxidant and antiproliferative activities. nih.gov
The goal of these synthetic efforts is to develop new chemical entities that offer advantages over existing MPA formulations, such as improved targeting, reduced side effects, or enhanced efficacy. acs.orgscispace.com
Future Research Directions and Methodological Challenges
Elucidation of Undiscovered Metabolic Pathways and Their Enzymatic Basis
The metabolic fate of Mycophenolic Acid is complex, involving multiple enzymatic systems. The primary pathway is glucuronidation, but Phase I metabolism, though less prominent, also occurs. nih.govclinpgx.org A key Phase I metabolite is 6-O-desmethyl-mycophenolic acid (DM-MPA), formed through oxidative demethylation. nih.gov Research has identified that this conversion is primarily mediated by cytochrome P450 enzymes, specifically CYP3A4 and CYP3A5, with a smaller contribution from CYP2C8. nih.govclinpgx.orgnih.gov
However, the metabolic story does not end there. DM-MPA is known to undergo further conjugation to form at least two different glucuronides. nih.govnih.gov The precise structures of these subsequent glucuronide conjugates have not been definitively identified, and they are currently presumed to be 4-O-phenyl and 6-O-phenyl glucuronides of DM-MPA. nih.govclinpgx.org A significant area for future research lies in the definitive structural elucidation of these downstream metabolites and the identification of the specific UDP-glucuronosyltransferase (UGT) isoforms responsible for their formation. While enzymes like UGT1A9 are known to be crucial for the primary glucuronidation of MPA, their role in the metabolism of its Phase I metabolites is not well understood. nih.govfrontiersin.org
Further investigation is required to explore other potential, yet undiscovered, minor metabolic pathways. Given that O-Desmethyl Mycophenolic Acid Methyl Ester is an intermediate in the synthesis of MPA, understanding its own metabolic stability and potential biotransformations within in vivo systems is critical. medchemexpress.com
Table 1: Key Enzymes in the Metabolism of Mycophenolic Acid and its Derivatives
| Enzyme Family | Specific Enzyme(s) | Role | Citation(s) |
|---|---|---|---|
| Cytochrome P450 (CYP) | CYP3A4, CYP3A5, CYP2C8 | Formation of 6-O-desmethyl-MPA (DM-MPA) from MPA. | nih.govclinpgx.orgnih.gov |
| UDP-glucuronosyltransferase (UGT) | UGT1A9, UGT1A8, UGT2B7 | Major pathway for MPA glucuronidation to form MPAG and AcMPAG. Role in DM-MPA glucuronidation is an area for future research. | nih.govfrontiersin.org |
Development of Advanced Analytical Platforms for Ultra-Trace Quantification in Research Models
The quantification of MPA and its metabolites, often present at low concentrations, necessitates highly sensitive and specific analytical methods. nih.gov Current research heavily relies on liquid chromatography-tandem mass spectrometry (LC-MS/MS), particularly ultra-performance liquid chromatography (UPLC-MS/MS), which offers significant advantages in speed and resolution over traditional HPLC. nih.govbohrium.comnih.gov
Future development in this area will focus on pushing the limits of detection to enable ultra-trace quantification. This is crucial for several research applications:
Intracellular Concentration Measurement: Determining the concentration of metabolites within specific cells, such as peripheral blood mononuclear cells (PBMCs), requires methods with extremely low limits of quantification (LLOQ), as the intracellular volume is minuscule. preprints.org
Tissue Distribution Studies: Understanding the accumulation of metabolites in various tissues (e.g., liver, kidney, intestine) in preclinical research models requires robust methods capable of handling complex biological matrices and measuring low analyte levels. bohrium.com
Limited Sampling Strategies: In clinical and preclinical studies, developing strategies that can accurately predict total drug exposure from a minimal number of samples is highly desirable. nih.gov This requires analytical methods that are precise and reliable even at trough concentrations.
Advancements will likely involve the refinement of sample preparation techniques, such as on-line solid-phase extraction (SPE), to improve recovery and minimize matrix effects. nih.gov Furthermore, the development of methods that can simultaneously quantify the parent drug and a comprehensive panel of its metabolites, including this compound and its downstream products, from a single small-volume sample remains a key objective. bohrium.com
Table 2: Comparison of Analytical Methodologies for Mycophenolic Acid and Metabolites
| Technique | Typical LLOQ for MPA | Key Advantages | Challenges | Citation(s) |
|---|---|---|---|---|
| Immunoassay | Varies | Fast, high-throughput | Cross-reactivity with metabolites (e.g., MPAG) can lead to overestimation and positive bias. | nih.govjfda-online.comjfda-online.com |
| HPLC-UV | Higher than MS methods | Lower cost, widely available | Lower sensitivity and specificity compared to MS. | jfda-online.com |
| UPLC-MS/MS | 0.25 µg/mL to 15 ng/mL | High sensitivity, high specificity, rapid analysis time, ability to quantify multiple analytes. | Higher equipment cost, potential for matrix effects and ion suppression. | nih.govnih.govthermofisher.com |
Characterization of Novel Biological Targets or Off-Target Effects (Pre-clinical)
While the primary mechanism of MPA is the inhibition of inosine (B1671953) monophosphate dehydrogenase (IMPDH), leading to immunosuppressive effects, emerging evidence suggests that its metabolites may possess their own biological activities. nih.gov These off-target effects could be beneficial, neutral, or detrimental. For instance, the acyl glucuronide metabolite (AcMPAG) has been shown to have pharmacological potency comparable to MPA itself. nih.govclinpgx.org More recently, the main glucuronide metabolite, MPAG, was found to have a negative impact on cardiomyocyte health at concentrations seen in patients with kidney failure, suggesting a potential role in cardiovascular toxicity. nih.gov
A crucial area for future preclinical research is to systematically screen this compound and its parent acid, DM-MPA, for novel biological targets or off-target effects. nih.gov This research could uncover previously unknown pharmacological activities. For example, a recent study showed that Mycophenolic Acid Methyl Ester (MAE), a derivative of MPA, possesses significant anti-influenza A virus activity both in vitro and in vivo, acting through the Akt-mTOR-S6K pathway. nih.gov This highlights the potential for MPA derivatives to have activities distinct from immunosuppression. Investigating whether this compound has similar or other unique properties (e.g., anticancer, anti-inflammatory, antimicrobial) is a logical next step. nih.govhyphadiscovery.com
Integration of Omics Technologies (e.g., Metabolomics, Proteomics) for Comprehensive Biological Profiling in Research
To gain a holistic understanding of the biological impact of this compound, future research must move beyond single-endpoint assays and integrate "omics" technologies. cornell.edu Metabolomics and proteomics, in particular, offer powerful, unbiased approaches to map the global changes that occur in a biological system upon exposure to the compound. nih.govfebscongress.org
Metabolomics: By comprehensively profiling all small-molecule metabolites in cells or tissues, metabolomics can create a detailed "blueprint" of the metabolic state. cornell.edu Applying this to research models treated with this compound could reveal subtle shifts in metabolic pathways that are not immediately obvious from its presumed mechanism of action. This could help identify novel mechanisms or off-target effects. nih.gov
Proteomics: This technology allows for the large-scale analysis of the entire protein complement (the proteome) of a cell or tissue. cornell.edu In this context, proteomics could be used to identify proteins that physically interact with the compound, or whose expression levels change significantly upon treatment. monash.edu This can help to pinpoint a compound's direct targets and downstream signaling effects.
The integration of these multi-omics datasets with bioinformatics can generate new hypotheses about the compound's function and role in cellular processes, providing a much richer and more comprehensive biological profile than is currently available. nih.govfebscongress.org
Methodological Challenges in In Vivo Sampling and Analysis in Research Models
Translating in vitro findings to in vivo research models presents numerous methodological hurdles, particularly for a metabolite that may be present in low concentrations and exhibit significant pharmacokinetic variability. nih.govnih.gov
Key challenges include:
High Inter-Individual Variability: The parent drug, MPA, is known for large differences in exposure levels between individuals, influenced by factors like renal function, albumin levels, and co-medications. nih.govnih.gov It is highly probable that its metabolites, including this compound, would exhibit similar or even greater variability, making it difficult to establish clear dose-exposure relationships in research models.
Matrix Effects: Biological samples such as plasma, urine, and tissue homogenates are complex matrices that can interfere with analytical quantification. bohrium.compreprints.org Components of the matrix can suppress or enhance the analyte signal in a mass spectrometer, leading to inaccurate results. Developing robust extraction and sample clean-up procedures for each specific matrix is a non-trivial but essential task. preprints.org
Sample Stability: Metabolites can be unstable, degrading during sample collection, processing, or storage. Establishing the stability of this compound under various conditions (e.g., bench-top, freeze-thaw cycles) is critical for ensuring data integrity. bohrium.com
Intracellular vs. Plasma Concentrations: The concentration of a drug or metabolite in plasma may not accurately reflect its concentration at the site of action inside the cell. preprints.orgresearchgate.net Developing and validating methods for sampling intracellular compartments (e.g., from PBMCs) and analyzing the minute quantities of analyte present is a significant challenge but crucial for understanding its pharmacological effect. preprints.org
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for structural elucidation and purity assessment of O-Desmethyl Mycophenolic Acid Methyl Ester?
- Methodology : Use high-resolution mass spectrometry (HRESIMS) to confirm molecular formula (e.g., C17H20O6) and degrees of unsaturation . Nuclear magnetic resonance (NMR) spectroscopy, including 1H and 13C NMR, is critical for identifying functional groups and stereochemistry. For example, cis-olefinic protons (δH 6.69 and 5.73) and aromatic methoxy groups (δH 3.80) are diagnostic signals . High-performance liquid chromatography (HPLC) with retention time (RT) and relative retention time (RRT) data ensures purity, while thermogravimetric analysis (TGA) evaluates thermal stability .
Q. How can researchers synthesize and purify this compound for laboratory use?
- Methodology : Derivatize mycophenolic acid via esterification using methanol under acidic or enzymatic catalysis. Monitor reaction progress via thin-layer chromatography (TLC) and purify via column chromatography (e.g., silica gel) using gradients of ethyl acetate/hexane. Solubility data (e.g., ~10 mg/mL in DMSO) aids in solvent selection for crystallization . For isotopically labeled analogs (e.g., deuterated versions), modify synthetic routes to incorporate stable isotopes at specific positions .
Advanced Research Questions
Q. What experimental strategies address discrepancies in cytotoxicity data across cancer cell lines for this compound?
- Methodology : Standardize assay conditions (e.g., cell density, incubation time) and validate cell line authenticity. Compare IC50 values (e.g., 0.26–23.73 µM) using dose-response curves and statistical tools (e.g., ANOVA). Investigate mechanisms via transcriptomics or proteomics to identify resistance factors (e.g., IMPDH overexpression) . Include positive controls (e.g., mycophenolic acid) to benchmark activity .
Q. How does this compound inhibit PPARγ transactivation, and what are the implications for immunomodulation?
- Methodology : Use luciferase reporter assays in U2OS cells treated with 1–10 µM compound to quantify PPARγ suppression . Pair this with siRNA knockdown of PPARγ to confirm target specificity. Surface plasmon resonance (SPR) or molecular docking can assess direct binding to PPARγ’s ligand-binding domain . Correlate findings with in vivo models (e.g., reduced antibody production in mice) to validate therapeutic potential .
Q. What metabolic pathways transform this compound in vivo, and how can isotope labeling clarify its pharmacokinetics?
- Methodology : Administer deuterated analogs (e.g., this compound-d3) to track metabolites via LC-MS/MS. Key enzymes (e.g., esterases, cytochrome P450 isoforms) can be identified using hepatic microsome assays . Compare plasma concentrations and half-life data with parent compounds (e.g., mycophenolic acid) to evaluate metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
